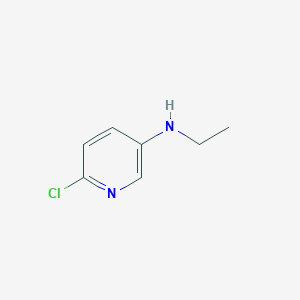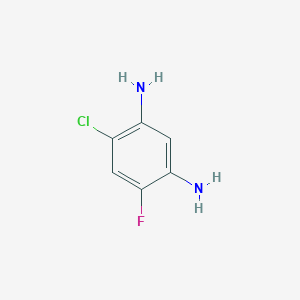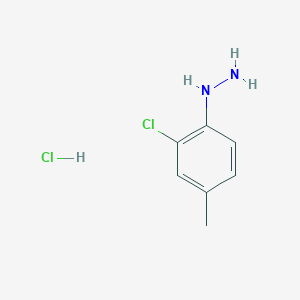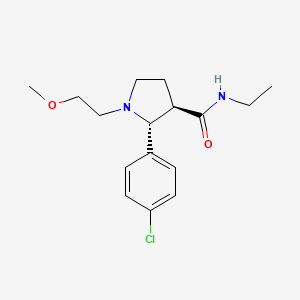
2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol
説明
The compound “2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol” appears to contain a pyridine ring, a pyrimidine ring, and a trifluoromethyl group. Pyridine is a basic heterocyclic organic compound similar to benzene, and pyrimidine is an aromatic heterocyclic organic compound similar to pyridine. The trifluoromethyl group (-CF3) is a functional group in organofluorines that has the formula -CF3 .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring with a trifluoromethyl group at the 6-position and a pyridine ring at the 2-position. Trifluoromethylation is a type of reaction where a trifluoromethyl group is introduced into a molecule . The synthesis of pyridine and pyrimidine derivatives is a well-studied area of chemistry .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyridine and pyrimidine rings, as well as the trifluoromethyl group. The pyridine ring is nucleophilic and can undergo electrophilic substitution reactions, while the trifluoromethyl group is electron-withdrawing and can influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the pyridine and pyrimidine rings would likely make it relatively stable and aromatic. The trifluoromethyl group could increase its volatility and decrease its polarity .科学的研究の応用
Synthetic Routes and Reactivity
TFMP is synthesized through well-established methods. Its trifluoromethyl group enhances its reactivity, making it useful in organic synthesis. Researchers have explored TFMP as a building block for novel compounds, such as pharmaceuticals and agrochemicals .
Pyridinium Ionic Liquids
TFMP derivatives can serve as pyridinium ionic liquids (PILs). These PILs find applications in catalysis, separation processes, and electrochemistry. Their unique properties, including low volatility and tunable solubility, make them valuable in green chemistry .
Pyridinium Ylides
TFMP-based pyridinium ylides participate in [3+2] cycloadditions with various dipolarophiles. These reactions yield diverse heterocyclic compounds. Researchers have harnessed this reactivity for the synthesis of bioactive molecules and natural products .
Anti-Microbial and Anti-Cancer Properties
Studies suggest that TFMP derivatives exhibit anti-microbial and anti-cancer activities. Their mode of action involves disrupting cellular processes, making them potential candidates for drug development .
Anti-Malarial Applications
TFMP-containing compounds have shown promise as anti-malarial agents. Researchers explore their efficacy against Plasmodium parasites, aiming to develop new treatments for malaria .
Materials Science and Gene Delivery
TFMP derivatives find applications in materials science. Their unique electronic properties make them suitable for organic electronics, sensors, and optoelectronic devices. Additionally, TFMP-based cationic lipids are investigated for gene delivery in gene therapy applications .
将来の方向性
特性
IUPAC Name |
2-pyridin-4-yl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O/c11-10(12,13)7-5-8(17)16-9(15-7)6-1-3-14-4-2-6/h1-5H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNMTBUCSOFHDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CC(=O)N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501211635 | |
| Record name | 2-(4-Pyridinyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol | |
CAS RN |
204394-60-5 | |
| Record name | 2-(4-Pyridinyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204394-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Pyridinyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



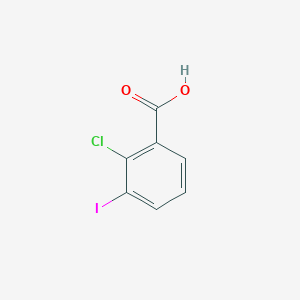

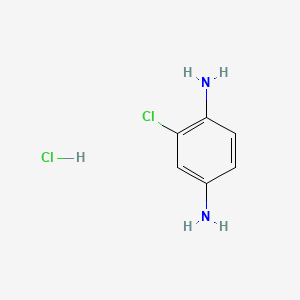
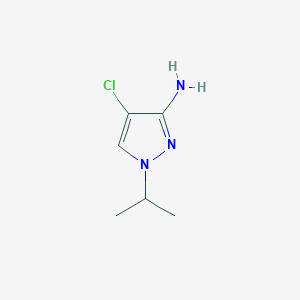
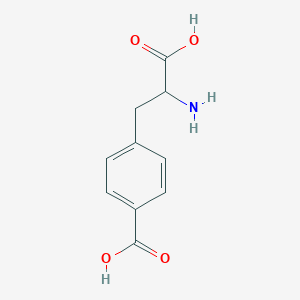
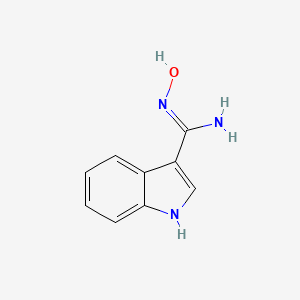
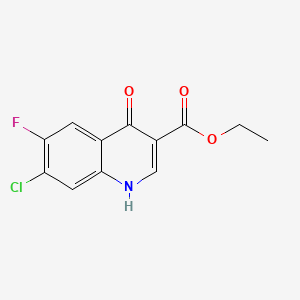
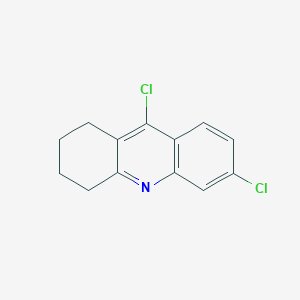
![Sodium 5-chlorobenzo[D]thiazole-2-carboxylate](/img/structure/B3024111.png)
